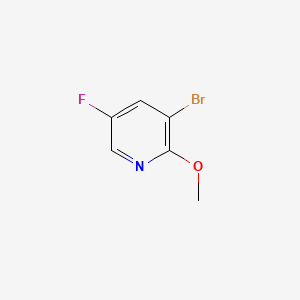

3-Bromo-5-fluoro-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWCOAGQYSBFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654217 | |

| Record name | 3-Bromo-5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-81-9 | |

| Record name | 3-Bromo-5-fluoro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient development of novel therapeutics.[1] this compound (CAS No. 884494-81-9) has emerged as a pivotal intermediate, valued for its unique constellation of functional groups that offer medicinal chemists a powerful tool for molecular design.[1]

The strategic utility of this compound lies in the synergistic interplay of its substituents:

-

Fluorine Atom (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties, including metabolic stability, bioavailability, and binding affinity, by altering the electronic nature and lipophilicity of the molecule.[1]

-

Bromine Atom (C3): The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and late-stage introduction of molecular complexity, enabling the rapid exploration of chemical space.[1][2]

-

Methoxy Group (C2): The electron-donating methoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and its potential as a hydrogen bond acceptor in interactions with biological targets.[1]

This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and scalable two-step synthetic pathway. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles to ensure reproducibility and success in the laboratory.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes to this compound dominate the literature. The selection of a particular route is often dictated by the availability of starting materials, scalability, cost, and purification requirements.

-

Route A: O-Methylation of 3-bromo-5-fluoropyridin-2(1H)-one. This approach involves the direct methylation of the corresponding pyridinone precursor. While conceptually straightforward, this route has notable drawbacks for large-scale production. The starting material, 3-bromo-5-fluoro-2-hydroxypyridine, is often expensive.[3] Furthermore, reported procedures using reagents like silver carbonate and methyl iodide suffer from moderate yields (around 44%) and necessitate purification by column chromatography, which is undesirable for industrial-scale synthesis.[3][4]

-

Route B: Regioselective Bromination of 2-methoxy-5-fluoropyridine. This strategy begins with a more accessible and cost-effective starting material and introduces the key bromine atom in the final step.[3] This route offers advantages in terms of raw material cost, milder reaction conditions, and potentially higher overall yields, making it more amenable to industrial production.[3]

Considering these factors, this guide will focus on the more industrially viable Route B .

Workflow for the Synthesis of this compound (Route B)

The selected pathway is a two-step process beginning with the synthesis of the key intermediate, 2-methoxy-5-fluoropyridine, followed by its regioselective bromination.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are grounded in established procedures and provide a clear, step-by-step guide for execution.[2][3]

Protocol 1: Synthesis of 2-methoxy-5-fluoropyridine

This procedure utilizes a modified Balz-Schiemann reaction, converting an accessible amine into the desired fluoro-substituted pyridine via a diazonium salt intermediate.

Materials & Equipment:

-

2-Methoxy-5-aminopyridine

-

Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

-

Standard extraction and distillation glassware

Step-by-Step Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-aminopyridine in an appropriate acid (e.g., HCl).[3]

-

Cool the mixture to 0-5 °C using an ice bath.

-

Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled pyridine mixture, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure efficient formation of the diazonium salt.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

-

-

Fluorination:

-

To the cold diazonium salt solution, add a fluorinating agent such as tetrafluoroboric acid if not used as the initial acid.[3]

-

Slowly warm the reaction mixture to room temperature, and then gently heat to 35-45 °C.[3] Nitrogen gas evolution should be observed as the diazonium group is displaced by fluoride.

-

Maintain this temperature until gas evolution ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, 2-methoxy-5-fluoropyridine, which can be purified further by distillation if necessary.

-

Protocol 2: Synthesis of this compound

This step involves the electrophilic aromatic substitution of the synthesized intermediate using N-bromosuccinimide (NBS) as the bromine source.

Materials & Equipment:

-

2-Methoxy-5-fluoropyridine

-

N-bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle

Step-by-Step Procedure:

-

Reaction Setup:

-

Bromination Reaction:

-

Slowly heat the reaction mixture to 70 °C and maintain this temperature with stirring for several hours (typically 5 hours).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.[2]

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

The crude material, this compound, can be purified by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to afford the final product as a colorless oil.[4]

-

Mechanistic Rationale and Scientific Insights

A deep understanding of the underlying mechanisms is crucial for troubleshooting and optimization.

Regioselectivity of the Bromination Step

The successful synthesis of the target molecule hinges on the high regioselectivity of the bromination reaction. The substitution pattern on the 2-methoxy-5-fluoropyridine ring dictates the position of the incoming electrophile (Br⁺).

Caption: Rationale for regioselective bromination at the C3 position.

-

2-Methoxy Group: This is a strong activating group that directs electrophilic substitution to the ortho (C3) and para (C6) positions through resonance donation.

-

Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions (C3 and C5).

-

5-Fluoro Group: Fluorine is deactivating via induction but is ortho-, para-directing through resonance. It directs to the C4 and C6 positions.

The C3 position is strongly favored as it is activated by the powerful methoxy group and also satisfies the directing effect of the ring nitrogen. The C6 position is sterically hindered by the adjacent fluorine and less activated. The C4 position is deactivated by the adjacent fluorine. This convergence of directing effects leads to a highly selective bromination at the C3 position.

Data Summary and Characterization

Proper analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 884494-81-9 | [4] |

| Molecular Formula | C₆H₅BrFNO | [2] |

| Molecular Weight | 206.01 g/mol | N/A |

| Appearance | Colorless oil or liquid | [2][4] |

| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [2][4] |

| Density | ~1.6 g/cm³ | [2][4] |

| Reported Yield | 43.8% (from Route A) | [4] |

| Purity (Typical) | >98% | [1] |

Key Analytical Techniques for Validation:

-

¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of substitution.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

LC-MS / GC-MS: To assess purity and monitor reaction progress.

Conclusion

The synthesis of this compound via the two-step sequence of diazotization-fluorination followed by regioselective bromination represents an efficient and scalable method for producing this valuable building block. By understanding the chemical principles that govern each transformation, researchers can confidently and reliably execute this synthesis, accelerating the discovery and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to engage in favorable interactions with biological targets. Within this privileged class of heterocycles, 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates.[2][3] This guide provides a comprehensive technical overview of its core attributes, synthetic utility, and strategic application in drug discovery programs.

This compound is a liquid at room temperature with a molecular formula of C₆H₅BrFNO and a molecular weight of 206.01 g/mol .[4][5] Its strategic advantage in drug development stems from the unique interplay of its constituent functional groups: a bromine atom that serves as a versatile handle for cross-coupling reactions, a fluorine atom to enhance metabolic stability and bioavailability, and a methoxy group that modulates the electronic properties of the pyridine ring.[6]

Core Attributes and Medicinal Chemistry Rationale

The utility of this compound in drug design is best understood by dissecting the contribution of each of its functional groups:

| Functional Group | Chemical Property | Significance in Drug Discovery |

| Pyridine Ring | Aromatic heterocycle, weak base, hydrogen bond acceptor. | A common motif in approved drugs, capable of forming key interactions with biological targets.[1][7] |

| Bromine Atom | Halogen, good leaving group in cross-coupling reactions. | Enables the facile introduction of molecular complexity through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][8] |

| Fluorine Atom | Highly electronegative, small atomic radius. | Can improve metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and increase bioavailability by modulating pKa.[3][6] |

| Methoxy Group | Electron-donating group, can influence ring electronics. | Modulates the reactivity of the pyridine ring and can serve as a hydrogen bond acceptor or be metabolically cleaved to a hydroxyl group, providing a point for further functionalization.[6] |

Synthetic Utility and Key Transformations

The bromine atom at the 3-position is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug candidates.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 3-aryl-5-fluoro-2-methoxypyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Nitrogen or Argon source

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-fluoro-2-methoxypyridine.

Self-Validating Controls:

-

Negative Control: A parallel reaction run without the palladium catalyst to ensure the transformation is catalyst-dependent.

-

Internal Standard: Addition of a known amount of a non-reactive internal standard to the reaction mixture for accurate quantification of product formation by GC or LC-MS.

Synthetic Workflow Diagram

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound in a drug discovery context, we present a hypothetical synthesis of a potential kinase inhibitor. Pyridine-based scaffolds are common in kinase inhibitors, often forming key hydrogen bonds with the hinge region of the enzyme's active site.

Let's hypothesize a target kinase, "Kinase X," implicated in a proliferative disease. Our hypothetical inhibitor, "Inhibitor-Y," is designed with a 3-aminopyrazole moiety coupled to the this compound core.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway involving Kinase X.

Hypothetical Biological Evaluation of "Inhibitor-Y"

A tiered approach would be employed to evaluate the biological activity of our synthesized compound.

In Vitro Biochemical Assay

-

Objective: To determine the direct inhibitory activity of "Inhibitor-Y" on Kinase X.

-

Method: A radiometric assay using ³²P-ATP or a fluorescence-based assay (e.g., LanthaScreen®) to measure the phosphorylation of a known Kinase X substrate.

-

Data Output: IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Assay

-

Objective: To assess the ability of "Inhibitor-Y" to inhibit Kinase X activity in a cellular context.

-

Method: A Western blot analysis to measure the phosphorylation of the downstream substrate of Kinase X in a cancer cell line known to have upregulated Kinase X activity.

-

Data Output: A dose-dependent reduction in substrate phosphorylation.

Cell Proliferation Assay

-

Objective: To determine the effect of "Inhibitor-Y" on the proliferation of cancer cells.

-

Method: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability after treatment with increasing concentrations of the inhibitor.

-

Data Output: GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Interpretation and Lead Optimization

The data from these assays would guide the next steps in the drug discovery process.

| Assay | Favorable Outcome | Interpretation and Next Steps |

| Biochemical IC₅₀ | < 100 nM | The compound is a potent inhibitor of the target kinase. Proceed to cellular assays. |

| Cellular Activity | Potent inhibition of substrate phosphorylation at concentrations similar to the biochemical IC₅₀. | The compound has good cell permeability and engages the target in a cellular environment. |

| Cell Proliferation GI₅₀ | Potent inhibition of cell growth, ideally correlated with on-target cellular activity. | The compound has the desired anti-proliferative effect, likely through the intended mechanism of action. |

If the initial results are promising, further optimization would be pursued. The versatility of the this compound scaffold allows for systematic modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, different aryl or heteroaryl groups could be introduced at the 3-position via Suzuki coupling to explore the surrounding binding pocket of the kinase.

Conclusion

This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of novel and complex drug candidates. Its strategically positioned functional groups offer medicinal chemists a reliable and versatile tool to accelerate the drug development pipeline.[6] Understanding its synthetic utility and the rationale behind its application is key to leveraging its full potential in the quest for new and effective therapeutics.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-methoxypyridine, a key heterocyclic building block in modern medicinal and materials chemistry. The document delineates its fundamental physicochemical properties, provides a detailed analysis of its structural features through spectroscopic data, and outlines robust, field-proven synthetic protocols. Emphasis is placed on the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are central to its utility in drug discovery. This guide is intended for researchers, chemists, and process development scientists, offering expert insights into the strategic application and handling of this versatile intermediate.

Introduction and Strategic Importance

This compound (CAS No. 884494-81-9) is a strategically important substituted pyridine derivative.[1][2] Its value in synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors, is derived from the unique interplay of its three distinct functional groups.[3]

-

The Pyridine Core: An electron-deficient aromatic system, the pyridine ring is a common motif in numerous approved drugs, influencing solubility, metabolic stability, and target binding interactions.

-

The Bromine Atom: Positioned at the 3-position, the bromine atom serves as a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.[2][3]

-

The Fluorine Atom: Located at the 5-position, the fluorine atom significantly modulates the electronic properties of the pyridine ring. In drug development, the incorporation of fluorine is a well-established strategy to enhance pharmacokinetic properties, including metabolic stability (by blocking potential sites of metabolism) and bioavailability (by altering lipophilicity and pKa).

-

The Methoxy Group: The 2-methoxy group is an electron-donating group that influences the reactivity of the pyridine ring and provides an additional point for potential interaction with biological targets.

This combination of features makes this compound a sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization programs.[3]

Physicochemical and Structural Properties

This compound is typically a colorless oil or liquid at ambient temperature and pressure.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 884494-81-9 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | Colorless oil/liquid | [2] |

| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [3] |

| Density | ~1.6 g/cm³ | [3] |

| SMILES | COC1=C(C=C(C=N1)F)Br | [1] |

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific, publicly available spectra are limited, the expected characteristics are outlined below based on the analysis of similar structures and general principles.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

-

H-4 Proton: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JH-F) and the H-6 proton (⁴JH-H).

-

H-6 Proton: This proton will likely appear as a doublet, primarily showing coupling to the fluorine atom (³JH-F).

-

-OCH₃ Protons: A singlet integrating to three protons is expected, typically in the range of 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling).

-

C-F Carbons: The carbons directly bonded to fluorine (C-5) and in proximity (C-4, C-6) will show characteristic splitting patterns with large coupling constants (¹JC-F, ²JC-F).

-

C-Br Carbon: The C-3 carbon attached to bromine will be shifted upfield compared to an unsubstituted carbon.

-

C-O Carbon: The C-2 carbon bonded to the methoxy group will be significantly downfield.

-

-OCH₃ Carbon: The methoxy carbon will appear as a single peak in the aliphatic region (typically 50-60 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[6][7] A single resonance is expected for the fluorine at the C-5 position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will be split by the adjacent aromatic protons (H-4 and H-6), likely appearing as a triplet or a doublet of doublets.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹

-

C-O-C stretching (ether): ~1250-1050 cm⁻¹

-

C-F stretching: ~1200-1000 cm⁻¹

-

C-Br stretching: Typically found in the fingerprint region below 800 cm⁻¹[5]

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak ([M]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[5]

Synthesis and Manufacturing Protocols

There are several established routes for the synthesis of this compound. The choice of method often depends on the starting material availability, scale of production, and cost considerations.

Protocol 1: Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This method is a direct and reliable laboratory-scale synthesis. The causality behind this protocol lies in the nucleophilic character of the pyridinone oxygen, which is methylated by an electrophilic methyl source like iodomethane. Silver carbonate acts as a base to deprotonate the pyridinone and as a halide scavenger.

Step-by-Step Methodology: [2]

-

Reaction Setup: To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (1.0 eq) in toluene, add silver carbonate (Ag₂CO₃, 0.7 eq).

-

Methylation: Slowly add iodomethane (CH₃I, 1.2 eq) to the suspension at room temperature.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove silver salts. Wash the filter cake with additional toluene.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 5-25%), to afford this compound as a colorless oil.[2]

Caption: Workflow for the methylation synthesis of this compound.

Protocol 2: Bromination of 2-Methoxy-5-fluoropyridine

This route is often preferred for larger-scale synthesis due to potentially more cost-effective starting materials. The logic involves the electrophilic aromatic substitution on the electron-rich 2-methoxy-5-fluoropyridine ring. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.

Step-by-Step Methodology: [3]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 2-methoxy-5-fluoropyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Bromination: Add N-bromosuccinimide (NBS, ~1.0-1.1 eq) portion-wise to the solution. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., ~70 °C) and stir for several hours (typically 5 hours). Monitor the reaction for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, filter the mixture to remove succinimide by-product.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or distillation to yield the final product.[3]

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a linchpin for constructing more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various Pd-catalyzed cross-coupling reactions. The choice of catalyst (palladium source and ligand) and base is critical for achieving high yields and must be optimized for each specific substrate pairing.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. This is a powerful method for synthesizing biaryl and heteroaryl-aryl structures.

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the activated boronic acid (boronate complex), and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. It is one of the most effective methods for synthesizing aryl amines.

-

Mechanism Insight: Similar to the Suzuki coupling, the cycle begins with oxidative addition of the C-Br bond to Pd(0). The amine then coordinates to the Pd(II) complex, is deprotonated by a base to form a palladium-amido intermediate, and subsequent reductive elimination yields the aminated product.

Caption: Major synthetic transformations of this compound.

Lithiation and Borylation

The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated pyridine is a potent nucleophile that can be quenched with various electrophiles. A particularly useful transformation is the reaction with a borate ester, such as triisopropyl borate, to form a pyridine boronate ester. This in-situ generated species can then be used in subsequent Suzuki coupling reactions.[2]

Analytical and Quality Control Workflow

Ensuring the identity, purity, and consistency of this compound is critical for its successful application in regulated environments like pharmaceutical development. A robust quality control (QC) system is self-validating, where each step confirms the findings of the previous one.

Step-by-Step QC Protocol:

-

Identity Confirmation:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The observed chemical shifts, coupling constants, and integration must match the established reference standard.

-

Mass Spectrometry: Confirms the molecular weight and the presence of bromine via the characteristic isotopic pattern.

-

-

Purity Assessment:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity (typically >98%). The area percentage of the main peak is reported.

-

NMR Integration: Can be used for a semi-quantitative purity assessment by comparing the integral of the compound's protons against a known internal standard.

-

-

Residual Solvent and Water Content:

-

GC-Headspace: Used to quantify residual solvents from the synthesis and purification steps.

-

Karl Fischer Titration: The standard method for determining water content.

-

Caption: A typical quality control workflow for certifying this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

- 1. This compound | 884494-81-9 | FB105388 [biosynth.com]

- 2. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Reactivity of 3-Bromo-5-fluoro-2-methoxypyridine

Abstract

3-Bromo-5-fluoro-2-methoxypyridine is a strategically important and versatile building block in modern medicinal chemistry and drug discovery.[1][2][3][4] Its unique substitution pattern—a reactive bromine handle for cross-coupling, a metabolically robust fluorine atom, and an electron-donating methoxy group—provides a rich platform for the synthesis of complex molecular architectures.[1][4] This guide offers an in-depth analysis of the molecule's reactivity, grounded in established chemical principles and supported by field-proven protocols. We will explore its synthesis, the dominant reactivity at the C3-position via palladium-catalyzed cross-coupling and metallation, and the inherent stability of the C5-fluoro substituent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the efficient construction of novel chemical entities.

Introduction: A Profile of a Privileged Scaffold

The pyridine core is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[2] The strategic functionalization of this ring system is paramount in modulating a compound's biological activity, selectivity, and metabolic stability. This compound (CAS 884494-81-9) has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its substituents.[5][6]

-

The C3-Bromo Group: This serves as the primary reactive site for introducing molecular diversity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds, respectively.[1][7] It is also amenable to halogen-metal exchange, opening pathways for derivatization via organometallic intermediates.[8]

-

The C5-Fluoro Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity, and modulate pKa.[1][4] As we will discuss, the placement of the fluorine at the C5 position (meta to the ring nitrogen) renders it largely unreactive to standard nucleophilic aromatic substitution (SNAr), ensuring its integrity throughout most synthetic sequences.

-

The C2-Methoxy Group: This electron-donating group influences the electronic properties of the pyridine ring, impacting the reactivity of the C3-bromo position and potentially modulating interactions with biological targets.[1]

This guide will dissect these features, providing both the theoretical underpinnings and practical, step-by-step methodologies for the key transformations of this versatile building block.

Synthesis of this compound

Two primary synthetic routes are commonly reported for the preparation of this compound. The choice of method often depends on the availability of starting materials.

Route A: Electrophilic Bromination

This is a direct approach starting from the commercially available 2-methoxy-5-fluoropyridine. The electron-donating methoxy group at C2 and the activating effect of the ring nitrogen direct the bromination to the electron-rich C3 position.

Caption: Synthetic workflow for Route A.

Experimental Protocol: Bromination of 2-methoxy-5-fluoropyridine [7]

-

To a dried reaction flask, add 2-methoxy-5-fluoropyridine (1.0 eq.) and N-bromosuccinimide (NBS, 1.05 eq.).

-

Replace the atmosphere in the flask with an inert gas (e.g., Nitrogen or Argon).

-

Slowly add anhydrous tetrahydrofuran (THF) to the flask with stirring until all solids dissolve.

-

Slowly heat the reaction mixture to 70°C and maintain stirring for 5 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to yield this compound.

Route B: O-Methylation

This route begins with 3-bromo-5-fluoropyridin-2(1H)-one. The methylation of the pyridone oxygen is a reliable method to furnish the target compound.

Caption: Synthetic workflow for Route B.

Experimental Protocol: Methylation of 3-bromo-5-fluoropyridin-2(1H)-one [8]

-

To a reaction flask, add 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) and silver carbonate (Ag₂CO₃, 10.0 g, 36.5 mmol) to toluene (100 mL).

-

Slowly add iodomethane (3.89 mL, 62.5 mmol).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the solid cake with additional toluene.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to afford this compound as a colorless oil (yield: 4.70 g, 43.8%).[8]

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position is the primary locus of reactivity, making it an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron reagents to form biaryl structures.[9] For this compound, this transformation proceeds efficiently at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for structurally similar bromopyridines and serves as a robust starting point for optimization.[2][10]

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst system: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene, 5 mL).

-

Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired 3-aryl-5-fluoro-2-methoxypyridine.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 100-110 | 70-95% |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 75-98% |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-100 | 65-90% |

| Table 1: Common conditions for Suzuki-Miyaura coupling of bromopyridines. Yields are estimates based on analogous systems.[2][10] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction is indispensable for synthesizing the aminopyridine derivatives prevalent in many pharmaceutical agents.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines and provides a reliable starting point.[1][13]

-

To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.).

-

Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

-

Under the inert atmosphere, add this compound (1.0 equiv.).

-

Add anhydrous, degassed toluene (to a concentration of 0.1-0.2 M).

-

Finally, add the amine coupling partner (1.2 equiv.) via syringe.

-

Seal the flask and heat the mixture with vigorous stirring at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ or Cs₂CO₃ | Dioxane | 100 |

| BrettPhos-precatalyst | (Internal) | LiHMDS | THF/Toluene | 80-100 |

| Table 2: Recommended catalyst systems for Buchwald-Hartwig amination of bromopyridines.[1][13][14] |

Reactivity via Halogen-Metal Exchange

Beyond palladium catalysis, the C3-bromo bond can be activated through halogen-metal exchange to form a potent nucleophilic organometallic intermediate. This provides a complementary strategy for C-C bond formation by reaction with a wide range of electrophiles.

Lithiation and Grignard Formation

Treatment of this compound with strong organolithium bases (like n-BuLi) or through magnesium-exchange reagents (like i-PrMgCl·LiCl) at low temperatures selectively generates the corresponding C3-lithiated or Grignard species.[15][16][17] The presence of the methoxy group may offer some directing effect, but the high reactivity of the C-Br bond typically ensures exchange occurs at this site. This organometallic intermediate can then be trapped with various electrophiles.

Representative Protocol: Bromine-Lithium Exchange and Borylation [8]

-

In an oven-dried flask under an argon atmosphere, dissolve this compound (6.0 g, 29.12 mmol) in anhydrous THF (70 mL).

-

Cool the solution to -100°C using a liquid N₂/ethanol bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 20 mL, 32 mmol) dropwise, maintaining the internal temperature below -95°C.

-

Stir the resulting mixture at this temperature for 30 minutes to ensure complete halogen-metal exchange.

-

Slowly add triisopropyl borate (8.4 mL, 36.62 mmol) to the reaction mixture.

-

Stir the reaction for an additional 2 hours at -100°C, then allow it to warm slowly to room temperature.

-

Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue to obtain the corresponding 3-boronic ester derivative, which can be used directly in subsequent Suzuki-Miyaura coupling reactions.

| Reagent | Temperature | Intermediate | Subsequent Reaction |

| n-BuLi | -78 to -100°C | 3-Lithio-5-fluoro-2-methoxypyridine | Trapping with aldehydes, ketones, CO₂, borates, etc. |

| i-PrMgCl·LiCl | -20 to 0°C | 3-Magnesio-5-fluoro-2-methoxypyridine chloride | Cross-coupling, acylation, alkylation. |

| Table 3: Common conditions for halogen-metal exchange. |

The Unreactive Nature of the C5-Fluoro Group in SNAr

A critical aspect of this molecule's reactivity profile is the general inertness of the C5-fluoro substituent towards nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this intermediate to be sufficiently stabilized, the negative charge must be delocalized onto an electronegative atom or group. In pyridine systems, the ring nitrogen is highly effective at stabilizing this negative charge when the nucleophilic attack occurs at the C2, C4, or C6 positions (ortho and para to the nitrogen).

Caption: Rationale for the stability of the C5-fluoro group in SNAr.

The fluorine atom in this compound is at the C5 position, which is meta to the ring nitrogen. Nucleophilic attack at this position would place the resulting negative charge on carbons C2, C4, and C6, but it cannot be delocalized onto the electronegative nitrogen atom . This lack of crucial resonance stabilization makes the Meisenheimer intermediate significantly higher in energy, and thus the reaction is kinetically disfavored. This inherent stability is a key strategic advantage, allowing chemists to perform a wide range of transformations at the C3-bromo position without concern for unwanted side reactions at the C5-fluoro site.

Conclusion

This compound is a powerful and reliable synthetic intermediate whose reactivity is dominated by the C3-bromo position. This site readily engages in a host of high-yield, functional-group-tolerant transformations, most notably palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as halogen-metal exchange to form versatile organometallic reagents. A cornerstone of its utility is the strategic inertness of the C5-fluoro group to nucleophilic substitution, which ensures its preservation throughout multi-step synthetic sequences. By understanding these distinct reactivity profiles, medicinal and process chemists can confidently and efficiently incorporate this valuable building block into complex drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 884494-81-9 | FB105388 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 884494-81-9|this compound|BLD Pharm [bldpharm.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. joss.tcnj.edu [joss.tcnj.edu]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-2-methoxypyridine

Introduction

3-Bromo-5-fluoro-2-methoxypyridine is a halogenated and methoxylated pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group—makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Understanding the fundamental physical properties of this compound is paramount for researchers and process chemists to ensure its proper handling, storage, reaction optimization, and purification.

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, supported by detailed experimental protocols and safety information, to empower scientists in their research and development endeavors.

Molecular Structure and Key Identifiers

The structural arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical characteristics. The bromine at position 3, fluorine at position 5, and methoxy group at position 2 create a specific electronic and steric environment.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 884494-81-9 | [1][2][3] |

| Molecular Formula | C₆H₅BrFNO | [1][3][4] |

| Molecular Weight | 206.01 g/mol | [1][3][4] |

| Canonical SMILES | COC1=C(C=C(C=N1)F)Br | [1] |

Physicochemical Properties

The physical state and bulk properties of a compound are critical for its practical application in a laboratory or industrial setting. This compound is typically supplied as a liquid or a colorless oil at ambient temperature.[2][3]

Expert Insight: The description as a "colorless oil" suggests a relatively high viscosity and low volatility compared to common solvents like acetone or ethanol. Its predicted boiling point confirms this, indicating that vacuum distillation is the preferred method for purification to avoid thermal decomposition at atmospheric pressure.

Table 2: Key Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Colorless oil / Liquid | At room temperature and pressure. | [3] |

| Boiling Point | 188.4 ± 35.0 °C | Predicted value at 760 mmHg. | [2][3] |

| Density | 1.621 ± 0.06 g/cm³ | Predicted value. | [3] |

| Refractive Index (n20/D) | 1.5390 to 1.5430 | Predicted range. | [3] |

| pKa | -1.38 ± 0.20 | Predicted; indicates very weak basicity. | [3] |

| Solubility | No quantitative data available. | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, THF) and poorly soluble in water. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectral data is proprietary to suppliers, typical spectra provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[5]

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, one would expect to see distinct signals for the methoxy protons (-OCH₃) and the two aromatic protons on the pyridine ring. The methoxy group would appear as a sharp singlet, while the ring protons would appear as multiplets due to coupling with each other and with the fluorine atom.

-

¹³C NMR (Carbon NMR): This spectrum reveals the number of chemically distinct carbon atoms. Six unique signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts would be influenced by the attached heteroatoms (N, O, F, Br).

Spectra for this compound are available for reference from various chemical suppliers.[6]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[7] The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 205 and 207).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum would exhibit characteristic absorption bands for C-O stretching (from the methoxy group), C=N and C=C stretching from the aromatic pyridine ring, and C-F and C-Br stretching vibrations.

Experimental Protocols

Trustworthiness through Validation: The following protocols are standard, validated methods for determining key physical properties. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of liquid, a common scenario in research and development.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] In this micro-method, we heat the sample and trap its vapor in an inverted capillary tube. As the vapor expands, it pushes the liquid out. Upon cooling, the vapor contracts, and the liquid is drawn back into the capillary precisely when the external pressure equals the vapor pressure, allowing for an accurate temperature reading.[9]

Methodology:

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of this compound into a small-diameter test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a glass capillary tube using a flame. Place the capillary tube into the fusion tube with the open end down.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[8]

-

Observation: Heat the bath gently. A slow, steady stream of bubbles will emerge from the capillary tip as the trapped air and sample vapor expand.

-

Measurement: Turn off the heat when a rapid and continuous stream of bubbles is observed. The liquid will begin to cool.

-

Record Boiling Point: Carefully watch the capillary. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[9] Repeat the heating and cooling cycle to verify the result.

Caption: Workflow for Micro Boiling Point Determination.

Protocol 2: Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for acquiring high-quality, interpretable NMR data.[10]

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.[10] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift and ensuring high resolution. Filtering is essential to remove paramagnetic impurities or particulates that can broaden spectral lines and degrade resolution.

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) into a small, clean vial.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering (Critical Step): Draw the solution into a glass Pasteur pipette that has been plugged with a small piece of cotton or glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, safety is the foremost consideration in any experimental design.

-

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept refrigerated at 2°C to 8°C.[1][3] Some sources note that it may be light-sensitive, so storage in an amber vial is recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste.

References

- 1. This compound | 884494-81-9 | FB105388 [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 3-Bromo-5-fluoro-2-methoxypyrdine(884494-81-9) 1H NMR spectrum [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 3-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of bromo, fluoro, and methoxy functional groups on the pyridine scaffold imparts unique reactivity, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents and novel molecular entities.[2][3] This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight and its implications in synthesis. It further details validated synthetic protocols, explores its chemical reactivity in key transformations, and outlines standards for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Core Physicochemical Properties

The foundational characteristics of a chemical reagent are paramount for its effective use in synthesis, dictating stoichiometric calculations, reaction conditions, and purification strategies. The molecular weight, in particular, is the cornerstone of quantitative chemistry, ensuring precise molar ratios for optimal reaction yield and purity.

The exact molecular weight of this compound is 206.01 g/mol .[4][5][6] This value is derived from its molecular formula, C₆H₅BrFNO , which accounts for the atomic weights of its constituent atoms: six carbon, five hydrogen, one bromine, one fluorine, one nitrogen, and one oxygen atom.[4][5][6]

A summary of its essential physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 206.01 g/mol | [4][5] |

| Molecular Formula | C₆H₅BrFNO | [4][5][6] |

| CAS Number | 884494-81-9 | [1][4][5][7] |

| Appearance | Colorless oil / Liquid | [8] |

| Density | ~1.6 g/cm³ | [1][8] |

| Boiling Point | 188.4 ± 35.0 °C at 760 mmHg | [1][8] |

| Purity | >97.0% (GC) | [9] |

| Storage | Store at 2°C - 8°C | [4] |

Synthesis Methodologies: A Comparative Analysis

The viability of a building block in large-scale drug development often depends on the efficiency and scalability of its synthesis. Several routes to this compound have been reported, each with distinct advantages regarding reagent cost, reaction conditions, and yield.

Method 1: Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This method involves the O-methylation of a pyridinone precursor. The use of silver carbonate as a base is effective, but its cost and the generation of silver waste can be drawbacks for large-scale production.

Experimental Protocol:

-

To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (10.0 g, 52.1 mmol) in toluene (100 mL), add silver carbonate (Ag₂CO₃, 10.0 g, 36.5 mmol).[8]

-

Slowly add iodomethane (3.89 mL, 62.5 mmol) to the suspension.[8]

-

Stir the reaction mixture vigorously at room temperature overnight.[8]

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, filter the mixture through a pad of diatomaceous earth to remove silver salts, washing the solid cake with additional toluene.[8]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[8]

-

Purify the residue by silica gel column chromatography (eluent: 5-25% EtOAc/hexane) to afford this compound as a colorless oil (yield: 4.70 g, 43.8%).[8]

Caption: Workflow for Synthesis Method 1.

Method 2: Direct Bromination of 2-Methoxy-5-fluoropyridine

This approach utilizes a more readily available precursor and a common electrophilic brominating agent. N-bromosuccinimide (NBS) is often preferred over liquid bromine for its solid form, which is easier to handle, and for its ability to provide a low concentration of Br₂ in situ, minimizing side reactions.

Experimental Protocol:

-

In a dry reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine and N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF).[1]

-

Heat the reaction mixture to 70°C and stir for approximately 5 hours.[1]

-

Monitor the reaction progress by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the mixture to remove succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further by column chromatography or distillation.[1]

A patented synthesis process also describes this bromination step as part of a larger sequence starting from 2-methoxy-5-aminopyridine, highlighting its industrial applicability.[10]

Reactivity and Role in Medicinal Chemistry

The synthetic utility of this compound stems from the targeted reactivity of its functional groups. The bromine atom at the C3 position is the primary site for modification, serving as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.[3]

Key Transformations:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide range of cross-coupling reactions. It is frequently used in Suzuki couplings with arylboronic acids or Buchwald-Hartwig aminations to introduce diverse molecular fragments.[1][11] This versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Lithiation and Borylation: The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium. The resulting lithiated pyridine can then be quenched with an electrophile, such as triisopropyl borate, to install a boronic ester.[1][8] This transforms the functionality of the molecule, turning an electrophilic site into a nucleophilic one for subsequent coupling reactions.

Caption: Key synthetic transformations of the title compound.

This compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical molecules, such as 5-Fluoro-2-methoxy-3-(2R)-2-pyrrolidinylpyridine, demonstrating its direct applicability in creating complex chiral structures for drug candidates.[2]

Analytical Characterization and Quality Control

Ensuring the identity and purity of starting materials is a non-negotiable aspect of pharmaceutical research and development. A multi-technique approach is employed to create a self-validating system for quality control.

Caption: A typical quality control workflow.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z 206) and provides a characteristic fragmentation pattern, verifying the compound's identity. It is also used to assess purity against volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide unambiguous confirmation of the molecular structure by showing the connectivity and chemical environment of all atoms.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material with high accuracy, typically targeting >97% for use in synthesis.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Adherence to safety protocols ensures the well-being of laboratory personnel and the integrity of the experiment.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat.[12][13] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][14]

-

Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerated, dry, and well-ventilated area at 2°C - 8°C.[4]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular architects in the pharmaceutical and life sciences. With a precise molecular weight of 206.01 g/mol , it serves as a reliable and versatile building block. Its well-defined reactivity, particularly at the C-Br bond, allows for predictable and efficient incorporation into complex synthetic pathways. By understanding its properties, synthesis, and safe handling requirements, researchers can fully leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 884494-81-9 | FB105388 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 884494-81-9|this compound|BLD Pharm [bldpharm.com]

- 8. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]

- 9. This compound | 884494-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 11. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine: Starting Materials and Strategic Execution

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-2-methoxypyridine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic assembly of molecular scaffolds is paramount. The 2,3,5-trisubstituted pyridine core is a privileged motif found in a multitude of biologically active molecules.[1][2][3][4][5] Among the vast array of building blocks available to medicinal chemists, this compound (CAS 884494-81-9) has emerged as a particularly valuable intermediate.[6][7] Its unique constellation of functional groups—a bromine atom poised for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group that modulates the electronic properties of the pyridine ring—offers a powerful toolkit for the synthesis of complex therapeutic agents.[6][7]

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the critical selection of starting materials. We will delve into the mechanistic underpinnings of each pathway, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Analysis of Starting Materials

The synthesis of this compound can be approached from several key precursors. The choice of starting material is a critical decision point, balancing factors such as commercial availability, cost, and the desired scale of the synthesis. Here, we dissect the two most prevalent and practical synthetic pathways.

Pathway 1: O-Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one

This route represents a straightforward and reliable method for the preparation of the target molecule. The commercially available starting material, 3-Bromo-5-fluoropyridin-2(1H)-one, undergoes O-methylation to yield the desired product.

Causality Behind Experimental Choices:

The selection of 3-Bromo-5-fluoropyridin-2(1H)-one as a precursor is advantageous due to its direct structural relationship to the final product. The core challenge lies in achieving selective O-methylation over N-methylation. The use of a suitable methylating agent in conjunction with a base that facilitates the formation of the pyridinolate anion is key to the success of this transformation. Silver carbonate (Ag₂CO₃) is often employed as a mild base that promotes O-alkylation.[8][9]

Experimental Protocol:

A detailed, step-by-step methodology for this transformation is as follows:[8]

-

Reaction Setup: To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as toluene (10 volumes), add silver carbonate (Ag₂CO₃, 0.7 eq).

-

Addition of Methylating Agent: Slowly add iodomethane (CH₃I, 1.2 eq) to the suspension at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the solid residue with toluene. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography (e.g., eluting with a gradient of 5-25% ethyl acetate in hexane) to afford this compound as a colorless oil.[8]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-fluoropyridin-2(1H)-one | [8] |

| Key Reagents | Iodomethane, Silver Carbonate | [8] |

| Solvent | Toluene | [8] |

| Typical Yield | 43.8% | [8] |

Logical Workflow Diagram:

Caption: O-Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one.

Pathway 2: Electrophilic Bromination of 2-Methoxy-5-fluoropyridine

An alternative and often more atom-economical approach involves the direct bromination of 2-methoxy-5-fluoropyridine. This pathway leverages a more readily available and potentially less expensive starting material.

Causality Behind Experimental Choices:

The synthesis begins with the commercially available 2-methoxy-5-fluoropyridine. The pyridine ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group at the 2-position. The fluorine atom at the 5-position and the nitrogen atom in the ring direct the incoming electrophile (bromine) to the 3-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this type of transformation due to its ease of handling and high selectivity.[9]

Experimental Protocol:

A representative procedure for this bromination is as follows:[9][10]

-

Reaction Setup: In a dried reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxy-5-fluoropyridine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-